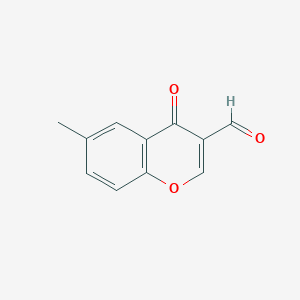

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Descripción general

Descripción

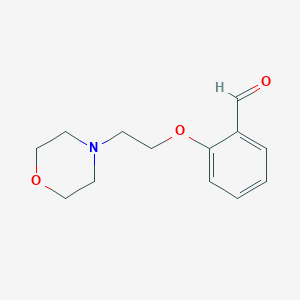

Cis-dimethyl cyclopentane-1,3-dicarboxylate is a chemical compound that is part of a family of cyclopentane derivatives. These compounds are characterized by a five-membered ring structure with various substituents that can influence their physical, chemical, and biological properties. The research on these compounds spans various applications, including the synthesis of pharmaceuticals and materials with unique properties .

Synthesis Analysis

The synthesis of cis-dimethyl cyclopentane-1,3-dicarboxylate derivatives has been explored in several studies. For instance, the synthesis of dimethyl dl-3-ethyl-4-methyl-1,2-cyclopentanedicarboxylates, which are closely related to the target compound, has been achieved, and the configurations of the stereoisomers have been established . Additionally, the synthesis of related cyclopropane carboxylic acids via Favorskii-rearrangement of optically active cyclobutanones has been reported, demonstrating the versatility of synthetic approaches in this chemical space . Furthermore, the synthesis of all-cis-1,3-diacylcyclopentane-1,2,3-triol-2-phosphate via acyl group migration in a cyclic diglyceride analog has been described, showcasing the potential for complex transformations .

Molecular Structure Analysis

The molecular structure of cis-dimethyl cyclopentane-1,3-dicarboxylate and its derivatives is crucial for understanding their reactivity and properties. X-ray crystallography has been used to investigate the crystal and molecular structure of related compounds, such as cis-bicyclo[3.3.0]octane-3,7-dione derivatives . These studies provide insights into the steric effects and relative stabilities of different substituents on the cyclopentane ring .

Chemical Reactions Analysis

The reactivity of cis-dimethyl cyclopentane-1,3-dicarboxylate derivatives has been explored in various chemical reactions. For example, the base-catalyzed cis-trans equilibria of cyclopentane-1,3-dicarboxylate diesters have been established, and thermodynamic parameters have been calculated to understand their conformational behavior . Additionally, the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds to form cis-bicyclo[3.3.0]octane-3,7-diones has been studied, highlighting the potential for annulation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-dimethyl cyclopentane-1,3-dicarboxylate derivatives are influenced by their molecular structure. The relative stabilities of these compounds have been assessed through conformational analysis and the study of cis-trans equilibria . The synthesis and polymerization of related compounds, such as cis-1,3-diformylcyclohexane and cis-1,3-divinylcyclohexane, have been investigated, revealing information about their potential to form polymers with unique properties .

Aplicaciones Científicas De Investigación

Conformational Analysis

Steric effects on cyclopentane-1,3-dicarboxylate diesters, including cis-dimethyl cyclopentane-1,3-dicarboxylate, have been studied, revealing insights into their thermodynamic stability and conformational properties. The research conducted by Fuchs and Wechsler (1977) investigated the base-catalyzed cis-trans equilibria of these compounds, providing a new approach for assessing entropy effects and understanding molecular conformations (Fuchs & Wechsler, 1977).

Synthesis Applications

The compound has been used in the synthesis of various acids like cis-isoaposantenic and cis-apocamphoric acids. Camps and Jaime (1981) described key synthetic steps involving the conversion of a 1,3-dimethoxytrimethylene bridge into two cis-carboxyl groups, highlighting its utility in organic synthesis (Camps & Jaime, 1981).

Catalysis Research

In catalysis research, cis-dimethyl cyclopentane-1,3-dicarboxylate has been synthesized using a Pd(II)/molybdovanadophosphate system under specific conditions. Yokota, Sakaguchi, and Ishii (2002) demonstrated its formation through oxidative carbomethoxylation of cyclopentene, indicating its potential in catalytic applications (Yokota, Sakaguchi, & Ishii, 2002).

Mass Spectrometry and Ionization Studies

The behavior of cis-dimethyl cyclopentane-1,3-dicarboxylate under chemical ionization and collision-induced dissociation conditions was explored by Etinger, Idina, and Mandelbaum (1993). Their findings contribute to the understanding of conformational effects in gas-phase cations and are relevant in the field of mass spectrometry (Etinger, Idina, & Mandelbaum, 1993).

Propiedades

IUPAC Name |

dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQEQDRLAZVJQ-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-dimethyl cyclopentane-1,3-dicarboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)

![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)